Val-Arg-Pro-DL-Arg-Fluoromethylketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

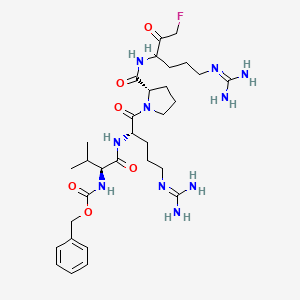

Val-Arg-Pro-DL-Arg-Fluoromethylketone (CAS: 1926163-57-6) is a synthetic peptide-based compound with the molecular formula C₃₁H₄₉FN₁₀O₆ and a molecular weight of 676.78 g/mol. It is characterized by a fluoromethylketone (FMK) group, a structural motif commonly associated with irreversible protease inhibition. This compound functions as a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase critical for NF-κB signaling in lymphocytes and implicated in cancer progression .

Preclinical studies highlight its ability to suppress cell proliferation and migration, demonstrating promising anticancer activity, particularly in hematological malignancies and solid tumors . Unlike conventional chemotherapeutics, this compound targets MALT1’s proteolytic activity, disrupting downstream pro-survival pathways. Its FMK group likely facilitates covalent binding to MALT1’s active site, enhancing inhibitory potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of amino acids Valine, Arginine, Proline, and DL-Arginine, followed by the introduction of a fluoromethylketone group. The reaction conditions typically involve the use of peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The final fluoromethylketone group is introduced using fluoromethyl ketone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

Peptide Synthesis

Overview : Val-Arg-Pro-DL-Arg-Fluoromethylketone is utilized as a reagent in peptide synthesis. Its structure allows for the formation of complex peptides that are essential for drug development and biological studies.

Key Features :

- Reactivity : The fluoromethylketone moiety provides a reactive site that can be exploited in various synthetic pathways.

- Applications : Used in the synthesis of peptide-based drugs and in the study of peptide interactions within biological systems.

Inhibitor Development

Overview : This compound is recognized as a potent inhibitor of specific enzymes, particularly MALT1 (mucosa-associated lymphoid tissue 1), which plays a critical role in various signaling pathways related to cancer and immune responses.

Key Findings :

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and migration in cancer cells, particularly diffuse large B-cell lymphoma (DLBCL) cells by depressing NF-κB activation and matrix metalloproteinase expression .

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Diffuse Large B-cell Lymphoma | Inhibition of NF-κB signaling | Reduced growth and invasiveness |

Biochemical Research

Overview : The compound is employed in various biochemical assays to investigate protein interactions and functions. This application is crucial for understanding cellular processes and mechanisms.

Applications :

- Protein Interaction Studies : Used to elucidate the roles of specific proteins in signaling pathways.

- Functional Assays : Helps assess the impact of enzyme inhibition on cellular functions.

Drug Formulation

Overview : this compound's unique properties allow it to be integrated into innovative drug delivery systems, enhancing the efficacy and stability of pharmaceutical products.

Advantages :

- Stability Enhancement : Improves the stability of drug formulations.

- Targeted Delivery Potential : May facilitate targeted delivery mechanisms due to its structural characteristics.

Therapeutic Applications

Emerging Research : There is ongoing exploration into the therapeutic potential of this compound for conditions related to protein misfolding and aggregation, which are implicated in various diseases.

| Research Focus | Potential Condition Addressed | Therapeutic Mechanism |

|---|---|---|

| Protein Misfolding | Neurodegenerative Diseases | Modulation of protein aggregation |

Mechanism of Action

Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its effects by irreversibly inhibiting MALT1. This inhibition disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and migration. The compound binds to the active site of MALT1, preventing its interaction with substrates and thereby blocking downstream signaling events .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Val-Arg-Pro-DL-Arg-Fluoromethylketone with structurally or functionally related MALT1 inhibitors and fluoromethylketone-containing compounds:

Key Comparative Insights

Potency and Selectivity :

- Mepazine hydrochloride exhibits superior selectivity and quantified IC₅₀ values for MALT1 fragments, whereas this compound’s efficacy is reported qualitatively . MI-2, though irreversible, has a higher IC₅₀ (5.84 μM), suggesting lower potency than Mepazine .

- This compound’s peptide backbone may enhance target specificity compared to small molecules like MI-2, but its larger size could limit bioavailability .

- In contrast, D-Lys(Z)-Pro-Arg-pNA shares Pro-Arg motifs but lacks FMK functionality, serving as a diagnostic tool rather than an inhibitor . Fluoromethylketone-containing compounds (e.g., Z-Val-Ala-DL-Asp-fluoromethylketone) often target caspases or serine proteases; this compound’s unique sequence redirects activity toward MALT1 .

Mechanistic Divergence :

Research Findings and Implications

- Anticancer Activity : this compound reduces tumor growth in models of lymphoma and solid tumors by blocking MALT1-mediated NF-κB activation . Comparatively, Mepazine shows efficacy in autoimmune models but lacks robust cancer-specific data .

- Synergistic Potential: Combining this compound with B-cell receptor (BCR) pathway inhibitors (e.g., BTK inhibitors) may enhance therapeutic outcomes, a strategy less explored with MI-2 or Mepazine .

- Limitations : The compound’s peptide nature may restrict oral bioavailability, necessitating formulation optimization. In contrast, MI-2 and Mepazine, as smaller molecules, may have better pharmacokinetic profiles .

Biological Activity

Val-Arg-Pro-DL-Arg-Fluoromethylketone, often referred to as Z-Val-Arg-Pro-DL-Arg-fluoromethylketone (Z-VRPR-FMK), is a synthetic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of cysteine proteases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique sequence of amino acids: valine, arginine, proline, and another arginine, modified with a fluoromethyl ketone functional group. Its chemical formula is C31H49FN10O6. The fluoromethyl ketone moiety plays a crucial role in its biological activity by irreversibly binding to the active site of cysteine proteases, particularly cathepsins B and L, through the formation of a covalent bond with the thiol group of cysteine residues in these enzymes.

The primary mechanism by which this compound exerts its biological effects is through the selective inhibition of cysteine proteases. The compound acts as an electrophile that interacts with the active site of these enzymes, leading to irreversible inhibition. This mechanism is critical for studying the roles of proteases in various biological processes, including cancer progression and apoptosis .

Biological Activity and Applications

This compound has demonstrated significant anti-cancer properties in various studies:

- Inhibition of Cancer Cell Proliferation : Research indicates that Z-VRPR-FMK can inhibit the growth and invasiveness of cancer cell lines such as OCI-LY10 (a diffuse large B-cell lymphoma model). In vitro studies showed that treatment with Z-VRPR-FMK led to decreased cell proliferation and migration, suggesting its potential as a therapeutic agent against malignancies associated with MALT1 activity .

- Mechanistic Insights : The compound's inhibitory effects are linked to the downregulation of key signaling pathways involved in cell survival and proliferation, including the NF-κB pathway. This pathway is crucial for regulating immune responses and cell growth .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on OCI-LY10 Cells : In a controlled experiment, OCI-LY10 cells were treated with varying concentrations of Z-VRPR-FMK (75 µM) over different time intervals (6 to 48 hours). Results indicated a significant reduction in cell viability and migration capabilities compared to untreated controls .

- In Vivo Tumor Growth Inhibition : In mouse models, administration of this compound (37.5 µM every other day for 12 days) resulted in notable tumor growth inhibition. This suggests that the compound can penetrate cell membranes effectively and exert its inhibitory effects in vivo .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Target Enzyme | Mechanism of Action | Application Area |

|---|---|---|---|

| Val-Arg-Pro-DL-Arg-FMK | Cysteine Proteases | Irreversible inhibition via covalent bonding | Cancer research |

| Z-Val-Arg-Pro-DL-Arg-FMK | MALT1 | Irreversible inhibition | Cancer & immune response |

| Other Peptidyl Ketones | Various Proteases | Competitive or non-competitive inhibition | General protease studies |

Properties

Molecular Formula |

C31H49FN10O6 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1 |

InChI Key |

DYQKGOBRZWMAHV-YTJMMMLMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.